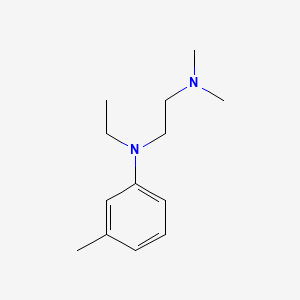

N-Ethyl-N',N'-dimethyl-N-m-tolylethylenediamine

Description

Contextualization within Advanced Organic Amine Chemistry

N-Ethyl-N',N'-dimethyl-N-m-tolylethylenediamine is a complex polyamine whose structure positions it at the intersection of several key areas within advanced organic amine chemistry. Its core is an ethylenediamine (B42938) backbone, a motif widely recognized for its utility in coordination chemistry and as a synthetic building block. The substitution pattern on the two nitrogen atoms is asymmetric, featuring an N,N-dimethylamino group, which is a tertiary amine, and an N-ethyl-N-m-tolylamino group, which is a secondary amine bearing both aliphatic and aromatic substituents.

This structural complexity makes it an interesting subject for academic investigation. The presence of both a tertiary and a secondary amine within the same molecule offers differential reactivity. The tertiary amine site acts as a sterically accessible Lewis base, while the secondary amine provides a site for further functionalization or participation in hydrogen bonding. The combination of a flexible ethyl group and a rigid, sterically demanding m-tolyl group on the same nitrogen atom introduces specific stereoelectronic properties, which can be expected to influence the compound's coordination geometry and reactivity. In the broader context of organic chemistry, molecules with such intricate amine frameworks are explored for their potential as specialized ligands for metal catalysts, as modifiers in polymer science, and as scaffolds in the synthesis of more complex molecular architectures.

Historical Development and Significance of Related Polyamines in Chemical Research

The study of polyamines has a rich history dating back to 1678, when Antonie van Leeuwenhoek first observed crystalline substances in human semen. researchgate.netnih.gov It took nearly 250 years for the structure of these crystals, named "spermine," to be fully elucidated by Rosenheim in the 1920s. researchgate.netnih.govportlandpress.com Following this discovery, other naturally occurring polyamines such as the triamine spermidine (B129725) and the diamine putrescine were isolated from various biological systems. researchgate.netnih.gov

Initial research highlighted the essential role of these simple polyamines in cellular processes, noting their ability to promote the growth of certain bacteria. researchgate.netnih.gov This led to extensive metabolic studies and the identification of key enzymes in their biosynthesis, such as ornithine decarboxylase (ODC). researchgate.netnih.gov The discovery that polyamine levels are often elevated in cancer cells spurred significant interest in the field of oncology, with urinary polyamines being investigated as potential cancer biomarkers. nih.govportlandpress.com

While the historical focus was on simple, naturally occurring polyamines, the development of synthetic organic chemistry has enabled the creation of a vast array of synthetic polyamines with tailored structures. These synthetic analogues, including asymmetrically substituted ethylenediamines, are designed to probe and modulate biological systems or to serve as highly specific tools in chemical synthesis and materials science. wikipedia.orgnih.gov The investigation of compounds like this compound is a logical extension of this historical progression, moving from the study of fundamental biological molecules to the design of complex, function-specific synthetic amines.

Scope and Academic Relevance of this compound Investigations

While this compound is not a widely documented compound in existing chemical literature, its hypothetical investigation holds considerable academic relevance. The primary value lies in its status as a model for understanding the behavior of complex, unsymmetrically substituted diamines. Academic investigations would likely focus on several key areas:

Synthetic Methodology: Developing efficient and selective synthetic routes to this and similar multifaceted amines presents a significant challenge that drives innovation in organic synthesis, potentially involving advanced techniques in C-N bond formation.

Coordination Chemistry: The distinct steric and electronic environments of the two nitrogen atoms make it a compelling candidate for a chelating ligand. Research would explore the coordination complexes it forms with various transition metals, investigating the geometry, stability, and potential catalytic activity of these complexes. The asymmetry of the ligand could be particularly valuable in the field of asymmetric catalysis.

Materials Science: Polyamines can serve as monomers or cross-linking agents in the formation of polymers. The specific structure of this compound could be used to impart unique thermal or mechanical properties to materials like polyamides or polyurethanes.

Supramolecular Chemistry: The interplay of potential hydrogen bonding from the secondary amine and the steric bulk of the substituents could be exploited to direct the formation of ordered supramolecular assemblies.

In essence, the academic relevance of studying this compound is not tied to any known application but rather to its potential to expand the fundamental understanding of how precise structural modifications in polyamines influence their chemical properties and functionalities.

Detailed Research Findings

Due to the absence of specific experimental literature for this compound, this section presents detailed predicted findings based on established principles of organic chemistry and spectroscopy. These predictions are derived from the analysis of its constituent functional groups and structural motifs.

Predicted Physicochemical Properties

The physical and chemical properties of the compound can be estimated by considering its molecular structure and comparing it to related, well-characterized amines.

| Property | Predicted Value / Description | Justification |

| Molecular Formula | C₁₃H₂₂N₂ | Derived from the structure. |

| Molecular Weight | 206.33 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Based on similar substituted ethylenediamines. |

| Boiling Point | > 250 °C | High molecular weight and potential for intermolecular hydrogen bonding suggest a high boiling point relative to simpler diamines. |

| Solubility | Soluble in common organic solvents (e.g., ethanol (B145695), dichloromethane, THF). Sparingly soluble in water. | The hydrocarbon content (ethyl, tolyl groups) reduces water solubility, while the polar amine groups ensure solubility in organic solvents. |

| pKa | pKa₁ ≈ 9.5-10.5 (secondary amine), pKa₂ ≈ 8.5-9.5 (tertiary amine) | The secondary amine is expected to be more basic. The electron-donating nature of the alkyl groups increases basicity compared to unsubstituted ethylenediamine. |

Hypothetical Synthesis and Characterization

A plausible synthetic route for this compound could involve a multi-step process starting from a commercially available precursor like N,N-dimethylethylenediamine.

Proposed Synthetic Pathway:

Reductive Amination: Reaction of N,N-dimethylethylenediamine with m-tolualdehyde in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) would selectively form the N-m-tolyl group at the primary amine, yielding N',N'-dimethyl-N-(m-tolyl)ethylenediamine.

N-Alkylation: The resulting secondary amine could then be alkylated with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a non-nucleophilic base (e.g., potassium carbonate) to introduce the ethyl group and yield the final product.

Predicted Analytical Data for Characterization:

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods.

| Technique | Predicted Observations |

| ¹H NMR | - Aromatic protons (m-tolyl group): Multiplets in the δ 6.8-7.2 ppm range. - Methyl protons (m-tolyl): A singlet around δ 2.3 ppm. - Methylene (B1212753) protons (ethylenediamine backbone): Complex multiplets in the δ 2.5-3.0 ppm range. - Ethyl group protons: A quartet (CH₂) around δ 3.1-3.3 ppm and a triplet (CH₃) around δ 1.1-1.3 ppm. - N,N-dimethyl protons: A singlet around δ 2.2-2.4 ppm. - N-H proton (secondary amine intermediate): A broad singlet, potentially exchangeable with D₂O. |

| ¹³C NMR | - Aromatic carbons: Peaks in the δ 120-145 ppm range. - Aliphatic carbons: Peaks in the δ 10-60 ppm range, corresponding to the ethyl, dimethyl, and ethylenediamine carbons. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 206. - Key Fragmentation Patterns: Cleavage of the C-C bond in the ethylenediamine backbone and loss of alkyl groups from the nitrogen atoms. |

| Infrared (IR) Spectroscopy | - C-H stretching (aromatic): Peaks just above 3000 cm⁻¹. - C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹. - C=C stretching (aromatic ring): Peaks around 1600 and 1480 cm⁻¹. - C-N stretching: Peaks in the 1050-1250 cm⁻¹ region. |

Structure

3D Structure

Properties

IUPAC Name |

N'-ethyl-N,N-dimethyl-N'-(3-methylphenyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2/c1-5-15(10-9-14(3)4)13-8-6-7-12(2)11-13/h6-8,11H,5,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIBWRMTMDDALJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN(C)C)C1=CC=CC(=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7068001 | |

| Record name | 1,2-Ethanediamine, N-ethyl-N',N'-dimethyl-N-(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36790-28-0 | |

| Record name | N1-Ethyl-N2,N2-dimethyl-N1-(3-methylphenyl)-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36790-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, N-ethyl-N',N'-dimethyl-N-(3-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036790280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1-ethyl-N2,N2-dimethyl-N1-(3-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediamine, N-ethyl-N',N'-dimethyl-N-(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-N',N'-dimethyl-N-m-tolylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N1-ETHYL-N2,N2-DIMETHYL-N1-(3-METHYLPHENYL)-1,2-ETHANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URK43UVH5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sophisticated Synthetic Methodologies and Derivatization Pathways for N Ethyl N ,n Dimethyl N M Tolylethylenediamine

Elucidation of Established Synthetic Routes to N-Ethyl-N',N'-dimethyl-N-m-tolylethylenediamine

Traditional synthetic routes to complex amines primarily rely on two cornerstone reactions: direct alkylation of amine precursors and reductive amination of carbonyl compounds.

Amine alkylation involves the nucleophilic substitution reaction between an amine and an alkyl halide. wikipedia.org This method is fundamental for forming carbon-nitrogen bonds. However, a significant challenge in synthesizing a molecule like this compound via this route is the lack of selectivity. The reactivity of the amine often increases with each alkylation, making it difficult to stop the reaction at a desired intermediate stage. youtube.commasterorganicchemistry.com This frequently results in over-alkylation and the formation of a mixture of primary, secondary, tertiary, and quaternary ammonium (B1175870) salts, complicating purification and reducing the yield of the target compound. masterorganicchemistry.com

A hypothetical multi-step approach using this method could involve:

Synthesis of a Precursor: Initial alkylation of m-toluidine (B57737) with a suitable two-carbon electrophile bearing a protected amine or a leaving group, such as 2-chloroethylamine.

Stepwise Alkylation: Subsequent, carefully controlled reactions to add the two methyl groups and one ethyl group to the respective nitrogen atoms.

Given the challenges of selectivity, alternative strategies such as using N-aminopyridinium salts as ammonia (B1221849) surrogates have been developed to achieve self-limiting alkylation, which can prevent over-alkylation products. nih.gov

| Amine Substrate | Alkylating Agent | Catalyst/Base | Solvent | Key Observation | Reference |

|---|---|---|---|---|---|

| Ammonia | 1,2-dichloroethane | Not specified (Industrial Process) | Not specified | Industrial production of ethylenediamine (B42938). | wikipedia.org |

| Primary/Secondary Amine | Alkyl Halide | Excess Amine (acts as base) | Various | Often leads to a mixture of products due to over-alkylation. | youtube.commasterorganicchemistry.com |

| Poorly Nucleophilic Amine | Alcohol | Catalytic Alkyl Halide | Solvent-free | Selective Hofmann N-alkylation generating water as byproduct. | rsc.org |

Reductive amination, also known as reductive alkylation, is a more controlled and widely used method for preparing substituted amines. wikipedia.org The process involves two main steps: the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. masterorganicchemistry.comyoutube.com This method avoids the issue of over-alkylation that plagues direct alkylation. masterorganicchemistry.com

A plausible synthetic route to this compound using this strategy could involve the reaction of m-tolualdehyde with a suitable precursor like N-ethyl-N',N'-dimethylethylenediamine. The reaction would be performed in the presence of a selective reducing agent that reduces the iminium ion intermediate without affecting the starting aldehyde.

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaB(OAc)₃H), and α-picoline-borane. masterorganicchemistry.comsigmaaldrich.comorganic-chemistry.org Sodium triacetoxyborohydride is particularly mild and selective, tolerating a wide variety of functional groups. organic-chemistry.org

| Reducing Agent | Typical Substrates | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Sodium Triacetoxyborohydride (STAB) | Aldehydes, Ketones | 1,2-Dichloroethane (DCE), THF | Mild and selective; tolerates many functional groups. | organic-chemistry.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Methanol (MeOH) | Effective, but toxic due to cyanide. Selectively reduces imines in the presence of carbonyls. | masterorganicchemistry.comsigmaaldrich.com |

| α-Picoline-Borane | Aldehydes, Ketones | Methanol, Water, or neat | Mild and efficient; can be used in green solvents like water. | organic-chemistry.org |

| Decaborane (B₁₀H₁₄) / 10% Pd/C | Nitrobenzenes followed by aldehydes | Methanol | Allows for one-pot reduction of nitro group followed by reductive amination. | organic-chemistry.org |

Exploration of Novel and Sustainable Synthetic Advancements for this compound

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. These principles can be applied to the synthesis of complex amines through the use of greener reagents, solvents, and advanced catalytic systems.

Green chemistry focuses on minimizing waste, avoiding hazardous substances, and improving energy efficiency. In amine synthesis, this can be achieved by replacing toxic alkylating agents and using catalytic processes that have high atom economy.

One notable example is the synthesis of N-ethylethylenediamine using diethyl carbonate as a "green" ethylating agent. This process avoids the use of corrosive and toxic ethyl halides, producing ethanol (B145695) and carbon dioxide as byproducts. google.com Another sustainable approach is the direct catalytic amination of alcohols, such as ethylene (B1197577) glycol, which produces water as the only byproduct, representing a clean and atom-economical route to ethylenediamines. nih.govresearchgate.net

Adapting these principles to the synthesis of this compound could involve:

Using dimethyl carbonate and diethyl carbonate as non-toxic methylating and ethylating agents.

Employing a "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol (e.g., ethanol) is used as the alkylating agent in a catalytic cycle that generates water as the sole byproduct.

Catalysis is key to developing efficient and selective methods for amine synthesis. Both homogeneous and heterogeneous catalysts have been developed for N-alkylation and amination reactions. For instance, the direct synthesis of ethylenediamine from ethylene glycol can be catalyzed by various systems, including supported metal catalysts (e.g., Ru-Co on Al₂O₃) and solid acid catalysts. nih.gov

Recent research has focused on nanoparticle catalysts for N-alkylation. Cobalt nanoparticles have been shown to be effective for the N-alkylation of amides with alcohols. nih.gov Similarly, biogenic Cu–Zr bimetallic nanoparticles have been used for the selective N-methylation of amines using dimethyl carbonate, offering a recyclable and environmentally benign catalytic system. nih.gov A process for N-alkylation using catalysts based on copper and magnesium silicate (B1173343) has also been patented for reacting alcohols with alkylamines. google.com Such catalytic systems could be adapted for the selective, stepwise construction of the target molecule from simpler precursors.

| Catalyst System | Reaction Type | Reactants | Key Advantage | Reference |

|---|---|---|---|---|

| Cu–Zr Bimetallic Nanoparticles | N-Methylation | Amine + Dimethyl Carbonate | Recyclable, environmentally benign, high selectivity. | nih.gov |

| Cobalt Nanoparticles on Carbon | N-Alkylation | Amide + Alcohol | Broad substrate scope, catalyst is reusable. | nih.gov |

| Ruthenium-Cobalt on Alumina (RuCo/Al₂O₃) | Amination | Ethylene Glycol + Ammonia | Direct conversion of diol to diamine. | nih.gov |

| Copper/Magnesium Silicate | N-Alkylation | Alcohol + Alkylamine | Effective for converting diols and amines to N-alkylated cyclic amines. | google.com |

Systematic Derivatization and Structural Modification of this compound Scaffolds

Derivatization of a molecule is often performed to enhance its properties for a specific application, such as improving its detectability for analytical quantification or modifying its biological activity. For amine-containing compounds, derivatization is a common strategy in metabolomics and impurity analysis to improve chromatographic separation and mass spectrometric detection. nih.gov

The this compound scaffold contains two tertiary amine sites, which are not reactive to common amine-derivatizing agents that target primary or secondary amines (e.g., o-phthalaldehyde). However, derivatization could potentially occur at the aromatic ring via electrophilic aromatic substitution or by modifying the tolyl methyl group.

For analytical purposes, if trace amounts of precursors with primary or secondary amines were present, they could be derivatized. A comparative study of derivatizing agents for amines found Dansyl-Cl to be highly versatile, generating fluorescent products with high ionization efficiency suitable for LC-MS/MS analysis. nih.gov Other reagents like Fmoc-Cl and Dabsyl-Cl are also effective under specific pH conditions. nih.gov For instance, ethylenediamine impurities can be detected at low levels by derivatizing them with benzaldehyde (B42025) or phthalaldehyde prior to GC-MS analysis. nih.govresearchgate.net

Investigations into N-Alkylation and N-Acylation Reactions of this compound

The presence of a secondary amine is a key structural feature of this compound, making it a prime candidate for N-alkylation and N-acylation reactions. These reactions would proceed at the nitrogen atom of the ethyl group, as the other nitrogen atom is a tertiary amine and thus significantly less reactive towards these transformations under standard conditions.

N-Alkylation: N-alkylation would introduce an additional alkyl group onto the secondary amine, converting it into a tertiary amine. This transformation can be achieved using various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or dialkyl sulfates. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. The choice of solvent and temperature can influence the reaction rate and yield. Given the structure of the parent molecule, steric hindrance could play a role in the reaction's feasibility with bulkier alkylating agents.

N-Acylation: N-acylation involves the introduction of an acyl group (R-C=O) to the secondary amine, forming an amide. This is a common and generally high-yielding reaction. Acylating agents such as acyl chlorides or acid anhydrides are typically employed, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to act as a scavenger for the generated acid. atamanchemicals.com These reactions are valuable for introducing a wide range of functional groups and for altering the electronic properties of the nitrogen atom. An efficient method for the N-acylation of amides using a pyridine ring as an internal nucleophilic catalyst has been described, which could be adapted for secondary amines. semanticscholar.org

The table below illustrates hypothetical N-alkylation and N-acylation reactions of this compound based on standard chemical principles.

| Reaction Type | Reagent | Base | Solvent | Potential Product |

| N-Alkylation | Methyl Iodide | K₂CO₃ | Acetonitrile | N-Ethyl-N-methyl-N',N'-dimethyl-N-m-tolylethylenediamine |

| N-Alkylation | Benzyl Bromide | NaHCO₃ | DMF | N-Benzyl-N-ethyl-N',N'-dimethyl-N-m-tolylethylenediamine |

| N-Acylation | Acetyl Chloride | Triethylamine | Dichloromethane | N-Acetyl-N-ethyl-N',N'-dimethyl-N-m-tolylethylenediamine |

| N-Acylation | Benzoyl Chloride | Pyridine | THF | N-Benzoyl-N-ethyl-N',N'-dimethyl-N-m-tolylethylenediamine |

Functionalization of the Toluyl Moiety in this compound

The m-toluyl group in this compound is an aromatic ring that is susceptible to electrophilic aromatic substitution. The ring is substituted with two groups: a methyl group (-CH₃) and the N-ethyl-N',N'-dimethylethylenediamine group. Both of these are activating, ortho-, para-directing groups. The substitution pattern of subsequent reactions will be determined by the interplay of their electronic and steric effects.

The most likely positions for electrophilic attack are the carbons ortho and para to the existing substituents. Specifically, the positions ortho to the methyl group and ortho/para to the large aminoethyl substituent would be electronically activated. However, steric hindrance from the bulky aminoethyl side chain might disfavor substitution at the positions immediately adjacent to it. Therefore, the position para to the aminoethyl group and ortho to the methyl group is a likely site for substitution.

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. This reaction often shows high regioselectivity.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

The following table outlines potential functionalization reactions on the toluyl moiety, predicting the major regioisomer based on directing group effects.

| Reaction Type | Reagent(s) | Conditions | Predicted Major Product |

| Nitration | HNO₃ / H₂SO₄ | 0 °C | N-Ethyl-N',N'-dimethyl-N-(4-nitro-3-methylphenyl)ethylenediamine |

| Bromination | Br₂ / FeBr₃ | Room Temp | N-(4-Bromo-3-methylphenyl)-N-ethyl-N',N'-dimethylethylenediamine |

| Friedel-Crafts Acylation | Acetyl Chloride / AlCl₃ | 0 °C to RT | N-(4-Acetyl-3-methylphenyl)-N-ethyl-N',N'-dimethylethylenediamine |

| Sulfonation | Fuming H₂SO₄ | Room Temp | 4-((2-(Ethyl(2-(dimethylamino)ethyl)amino))phenyl)methyl)benzenesulfonic acid |

In Depth Analysis of Reaction Mechanisms and Chemical Reactivity of N Ethyl N ,n Dimethyl N M Tolylethylenediamine

Characterization of Basicity and Nucleophilicity Profiles of N-Ethyl-N',N'-dimethyl-N-m-tolylethylenediamine

The basicity and nucleophilicity of this compound are primarily determined by the availability of the lone pairs of electrons on its two nitrogen atoms. The nitrogen atom of the N,N-dimethylamino group is expected to be more basic and nucleophilic than the nitrogen atom bonded to the ethyl and m-toluyl groups. This is due to the electron-donating inductive effect of the two methyl groups, which increases the electron density on the nitrogen. In contrast, the other nitrogen atom is attached to an ethyl group, which is also electron-donating, but its basicity is significantly reduced by the electron-withdrawing nature of the aromatic m-toluyl group through resonance. masterorganicchemistry.com

The steric hindrance around the nitrogen atoms also plays a crucial role in their nucleophilicity. The N,N-dimethylamino group, despite being more basic, might exhibit reduced nucleophilicity in reactions with sterically demanding electrophiles compared to a primary or secondary amine due to the presence of the two methyl groups. masterorganicchemistry.com However, compared to the N-ethyl-N-m-toluylamino group, the N,N-dimethylamino group is less sterically hindered.

The nucleophilicity of amines generally correlates with their basicity; however, exceptions arise due to steric effects and the nature of the electrophile. masterorganicchemistry.com For this compound, the N,N-dimethylamino group is the primary center of nucleophilic attack in most reactions.

Table 1: Estimated Basicity and Nucleophilicity Profile

| Functional Group | Estimated pKa of Conjugate Acid | Relative Nucleophilicity | Influencing Factors |

|---|---|---|---|

| N,N-dimethylamino | 9.0 - 10.0 | High | +I effect of two methyl groups |

Advanced Studies on Coordination Chemistry and Ligand Properties of this compound

This compound can act as a bidentate ligand, coordinating to metal centers through the lone pairs of its two nitrogen atoms to form a stable five-membered chelate ring. wikipedia.org The coordination properties of this ligand are influenced by the electronic and steric characteristics of its substituents. The differing substitution on the two nitrogen atoms makes it an unsymmetrical ligand, which can lead to the formation of various stereoisomers in octahedral and square planar complexes. rsc.org

The electronic properties of the m-toluyl group can also play a role in the stability of the metal complexes. The aromatic ring can potentially engage in π-stacking interactions, which could further stabilize the coordination compound in the solid state. The nature of the metal ion and its preferred coordination geometry will ultimately determine the structure of the complex formed with this compound.

Table 2: Potential Coordination Modes and Properties

| Metal Ion Geometry | Potential Isomerism | Expected Stability | Key Ligand Features |

|---|---|---|---|

| Octahedral | fac/mer isomers, enantiomers | High | Bidentate chelation, unsymmetrical nature |

Mechanisms of this compound in Organocatalysis and Metal-Catalyzed Systems

While specific catalytic applications of this compound are not extensively documented, its structure suggests potential utility in both organocatalysis and as a ligand in metal-catalyzed reactions.

In organocatalysis, the tertiary amine of the N,N-dimethylamino group could function as a Brønsted or Lewis base catalyst. For instance, it could be employed in reactions that proceed through an enamine or enolate intermediate by deprotonating a carbonyl compound.

As a ligand in metal-catalyzed systems, complexes of this compound could be active in a variety of transformations, such as cross-coupling reactions, hydrogenations, and hydroaminations. nih.govrsc.org The electronic and steric properties of the ligand can be tuned by modifying the substituents on the nitrogen atoms and the aromatic ring, thereby influencing the reactivity and selectivity of the metal catalyst. The chirality that can arise from the coordinated unsymmetrical ligand could also be exploited in asymmetric catalysis. researchgate.net

Electrophilic Aromatic Substitution Reaction Pathways on the Toluyl Ring of this compound

The toluyl ring of this compound is susceptible to electrophilic aromatic substitution. The directing effects of the substituents on the ring, namely the methyl group and the N-ethyl-N',N'-dimethylethylenediamino group, will determine the regioselectivity of these reactions. wikipedia.org

The methyl group is an activating, ortho-, para-directing group due to its positive inductive effect and hyperconjugation. quora.com The N-ethyl-N',N'-dimethylethylenediamino substituent, attached via a nitrogen atom, is also a powerful activating and ortho-, para-directing group due to the donation of the nitrogen's lone pair into the aromatic ring through resonance. libretexts.org

Given that both substituents direct to the ortho and para positions, the substitution pattern will be a result of their combined influence. The positions ortho and para to the more strongly activating amino group are expected to be the most reactive. However, steric hindrance from the bulky N-ethyl-N',N'-dimethylethylenediamino group may favor substitution at the less hindered para position. wikipedia.org

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Electrophilic Reaction | Major Product(s) | Rationale |

|---|---|---|

| Nitration (HNO₃/H₂SO₄) | Substitution at positions ortho and para to the amino group | Strong activating and directing effect of the amino group |

| Halogenation (Br₂/FeBr₃) | Substitution at positions ortho and para to the amino group | Combined activating effects of amino and methyl groups |

Thermal and Photochemical Reactivity of this compound

The thermal stability of this compound is expected to be comparable to other N-alkylanilines and ethylenediamine (B42938) derivatives. At elevated temperatures, decomposition may occur through various pathways, including C-N bond cleavage. The presence of the aromatic ring suggests a higher thermal stability compared to purely aliphatic diamines. mdpi.com

The photochemical reactivity of this compound will likely be dictated by the electronic transitions of the toluyl chromophore. Upon absorption of UV light, the molecule can be excited to a higher electronic state. Potential photochemical reactions could involve intramolecular hydrogen abstraction or electron transfer processes. The presence of tertiary amine groups could also lead to photo-oxidation in the presence of oxygen and light. Similar to other N-aryl amines, it could potentially undergo photo-induced rearrangements or cyclization reactions under specific conditions. rsc.org

Advanced Analytical and Spectroscopic Characterization of N Ethyl N ,n Dimethyl N M Tolylethylenediamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for N-Ethyl-N',N'-dimethyl-N-m-tolylethylenediamine Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, two-dimensional (2D) NMR experiments are required to piece together the complete molecular puzzle of this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental.

COSY: This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons. For instance, the triplet of the ethyl group's methyl protons would show a correlation to the quartet of its methylene (B1212753) protons. Similarly, the protons of the ethylenediamine (B42938) bridge would show correlations to each other.

HSQC: This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s), such as linking the aromatic proton signals to their corresponding aromatic carbon signals.

The expected ¹H and ¹³C NMR chemical shifts are predicated on the electronic environment of each nucleus. The electron-donating nature of the alkyl groups and the aromatic ring influences the shielding and deshielding of nearby nuclei.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Label | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₂-CH₃ | 1.10 | Triplet | 12.5 |

| N-CH₂-CH₃ | 2.65 | Quartet | 48.0 |

| N-CH₃ | 2.25 | Singlet | 42.0 |

| N'-CH₂-CH₂-N | 2.50 - 2.70 | Multiplet | 55.0 |

| N'-CH₂-CH₂-N | 2.50 - 2.70 | Multiplet | 53.0 |

| Ar-CH₃ | 2.35 | Singlet | 21.5 |

| Ar-CH₂ | 3.50 | Singlet | 58.0 |

| Aromatic C-H | 7.00 - 7.25 | Multiplet | 125.0 - 130.0 |

| Aromatic C (quaternary) | - | - | 138.0 |

| Aromatic C (quaternary) | - | - | 135.0 |

Note: The data presented in this table is hypothetical and based on established principles of NMR spectroscopy for structurally similar compounds.

While solution-state NMR provides data on the time-averaged conformation of a molecule, solid-state NMR (ssNMR) can offer unique insights into the structure and dynamics in the solid phase. nih.govwikipedia.org In the solid state, molecular motion is restricted, leading to anisotropic interactions that are averaged out in solution. wikipedia.org

By analyzing the chemical shift anisotropy (CSA) and dipolar couplings, ssNMR can reveal information about the specific conformer(s) present in the crystalline or amorphous solid. For this compound, this could elucidate the preferred torsion angles of the ethylenediamine backbone and the orientation of the bulky substituents in the solid lattice. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are routinely used to enhance the signal of low-abundance nuclei like ¹³C and to narrow the broad lines typically seen in solid-state spectra. wikipedia.org Comparing the solid-state and solution-state spectra could highlight significant conformational differences between the two phases.

Advanced Mass Spectrometry Techniques for this compound Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of the compound. For this compound (C₁₄H₂₆N₂), HRMS would distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

Interactive Table 2: HRMS Data for this compound

| Ion Formula | Calculated m/z |

| [C₁₄H₂₆N₂ + H]⁺ | 223.2169 |

| [C₁₄H₂₆N₂ + Na]⁺ | 245.1988 |

Note: The data presented in this table is theoretical, based on the compound's elemental formula.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the parent or precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (daughter or product ions) provide a fingerprint that can be used to piece together the molecular structure. mdpi.comnih.gov

For this compound, the most likely sites of fragmentation would be the bonds alpha to the nitrogen atoms, due to the stabilizing effect of the nitrogen on the resulting cation.

Key predicted fragmentation pathways include:

Loss of an ethyl radical: Cleavage of the bond between the nitrogen and the ethyl group.

Cleavage of the ethylenediamine backbone: This can lead to several characteristic fragments.

Benzylic cleavage: The bond between the tolyl group and the adjacent CH₂ group is prone to cleavage, leading to the formation of a stable tropylium-like ion.

Interactive Table 3: Predicted MS/MS Fragmentation of [C₁₄H₂₆N₂ + H]⁺

| Fragment m/z | Proposed Fragment Structure/Loss |

| 194.18 | [M+H - C₂H₅]⁺ |

| 121.07 | [C₈H₉CH₂]⁺ (Tolyl-CH₂ fragment) |

| 100.12 | [CH₃-N(CH₂CH₃)-CH₂-CH₂]⁺ |

| 86.10 | [CH₃-N(CH₂CH₃)-CH₂]⁺ |

| 58.07 | [(CH₃)₂N=CH₂]⁺ |

Note: The data in this table represents a plausible fragmentation pattern based on the principles of mass spectrometry and is not derived from experimental measurement of this specific compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov These techniques are complementary and provide characteristic frequencies corresponding to specific functional groups and skeletal vibrations, offering a rapid method for structural confirmation. iau.ir

For this compound, the spectra would be dominated by several key vibrational modes:

C-H Stretching: Aliphatic C-H stretches from the ethyl, methyl, and ethylenediamine groups typically appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretches appear above 3000 cm⁻¹.

C-N Stretching: These vibrations for aliphatic amines are typically found in the 1000-1250 cm⁻¹ region.

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the m-tolyl ring gives rise to characteristic bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) ring would appear in the 690-900 cm⁻¹ region, and their exact position can give clues about the substitution pattern.

Interactive Table 4: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3020-3080 | 3020-3080 |

| Aliphatic C-H Stretch | 2850-2970 | 2850-2970 |

| Aromatic C=C Stretch | 1500, 1600 | 1500, 1600 |

| CH₂ Bending (Scissoring) | ~1465 | ~1465 |

| CH₃ Bending (Asymmetric) | ~1450 | ~1450 |

| C-N Stretch | 1050-1250 | 1050-1250 |

| Aromatic C-H Out-of-Plane Bend | 700-850 | Weak |

Note: This table contains expected vibrational frequencies based on standard correlation tables for the functional groups present in the molecule.

Definitive Solid-State Structure Determination of this compound Remains Elusive

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published X-ray crystallography data for the specific compound this compound. Despite the utility of X-ray crystallography in providing unambiguous proof of a molecule's three-dimensional structure, it appears that such an analysis has not been publicly reported for this particular substituted ethylenediamine derivative.

X-ray crystallography is a powerful analytical technique that involves directing X-rays onto a single crystal of a compound. The resulting diffraction pattern is then mathematically analyzed to determine the precise arrangement of atoms in the crystal lattice. This method yields highly detailed structural information, including bond lengths, bond angles, and conformational details, which are crucial for understanding a molecule's physical and chemical properties.

While crystallographic data exists for structurally related compounds, this information cannot be extrapolated to definitively describe the solid-state structure of this compound. Each unique molecular structure will crystallize in a distinct manner, influenced by factors such as substituent effects, intermolecular forces, and crystal packing energies.

The scientific community relies on the publication of such data in peer-reviewed journals and its deposition in databases like the Cambridge Structural Database (CSD) to ensure the accessibility and verification of crystallographic findings. The absence of any such records for this compound indicates that its crystal structure has yet to be determined and shared within the public domain.

Therefore, a detailed discussion under the heading of "X-Ray Crystallography for Definitive Solid-State Structure Determination of this compound," complete with data tables of crystallographic parameters, cannot be provided at this time. Further experimental work would be required to elucidate the solid-state structure of this compound.

Environmental Fate and Transformation Pathways of N Ethyl N ,n Dimethyl N M Tolylethylenediamine

Mechanisms of Biodegradation of N-Ethyl-N',N'-dimethyl-N-m-tolylethylenediamine in Environmental Systems

There are no published studies detailing the microbial degradation of this compound. Research has not yet identified specific microorganisms or enzymatic processes responsible for its breakdown in soil, sediment, or water. Consequently, its susceptibility to biodegradation and the potential for mineralization or the formation of persistent metabolites are unknown.

Academic Studies on Metabolite Identification and Environmental Persistence of this compound

There is a complete absence of academic research focused on the environmental persistence and metabolic fate of this compound. No studies have been conducted to identify its transformation products in the environment, nor to evaluate its potential for long-range transport or accumulation in environmental matrices.

Future Research Directions and Emerging Areas for N Ethyl N ,n Dimethyl N M Tolylethylenediamine

Development of Next-Generation Synthetic Routes for N-Ethyl-N',N'-dimethyl-N-m-tolylethylenediamine

Future research would likely focus on developing more efficient, sustainable, and scalable synthetic routes to this compound. Current synthetic strategies for analogous N-substituted ethylenediamines often involve multi-step processes that may suffer from drawbacks such as the use of hazardous reagents, low yields, and the generation of significant waste.

Next-generation approaches could explore methodologies such as:

Catalytic N-alkylation and N-arylation: Investigating novel transition-metal catalysts (e.g., palladium, copper, or nickel-based systems) for the selective alkylation and arylation of an ethylenediamine (B42938) backbone. This could offer a more direct and atom-economical route to the target molecule.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer advantages in terms of safety, scalability, and product purity by allowing for precise control over reaction parameters.

A comparative analysis of potential next-generation synthetic routes is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Catalytic N-alkylation/arylation | High selectivity, atom economy, milder reaction conditions. | Catalyst cost and sensitivity, optimization of ligand systems. |

| One-Pot Reductive Amination | Reduced number of steps, operational simplicity. | Control of over-alkylation, purification of the final product. |

| Flow Chemistry Synthesis | Enhanced safety and scalability, precise process control. | Initial setup cost, potential for clogging with solid byproducts. |

Table 1: Prospective Next-Generation Synthetic Routes

Unexplored Catalytic Potential of this compound in Asymmetric Synthesis

The structural features of this compound, particularly its potential for chirality and its multiple nitrogen donor sites, suggest it could be a valuable ligand in asymmetric catalysis. Chiral ethylenediamine derivatives are known to be effective ligands in a variety of metal-catalyzed enantioselective transformations. rsc.org

Future research in this area could investigate:

Coordination Chemistry: Studying the coordination of this diamine with various transition metals to form chiral catalysts. The electronic and steric properties of the m-tolyl and ethyl/dimethyl substituents would play a crucial role in determining the catalytic activity and stereoselectivity.

Asymmetric Hydrogenation: Evaluating the efficacy of its metal complexes (e.g., with ruthenium or rhodium) in the asymmetric hydrogenation of prochiral ketones and olefins to produce chiral alcohols and alkanes.

Carbon-Carbon Bond Formation: Exploring its use as a ligand in enantioselective C-C bond-forming reactions, such as asymmetric allylic alkylations or Michael additions.

The potential applications in asymmetric synthesis are summarized in Table 2.

| Reaction Type | Metal Center | Potential Chiral Product |

| Asymmetric Hydrogenation | Ru, Rh | Chiral Alcohols, Chiral Alkanes |

| Asymmetric Allylic Alkylation | Pd | Chiral Allylic Compounds |

| Asymmetric Michael Addition | Cu, Ni | Chiral 1,5-Dicarbonyl Compounds |

Table 2: Potential Applications in Asymmetric Catalysis

Integration of this compound into Advanced Functional Materials and Nanotechnology

Substituted ethylenediamines are increasingly being used as building blocks for advanced functional materials and in the surface functionalization of nanoparticles. The specific combination of aromatic and aliphatic substituents in this compound could impart unique properties to such materials.

Emerging areas of research could include:

Metal-Organic Frameworks (MOFs): Using the diamine as a linker or modulating agent in the synthesis of novel MOFs. The resulting materials could have tailored porosity and functionality for applications in gas storage, separation, or catalysis.

Nanoparticle Stabilization: Employing the compound as a capping agent to stabilize and functionalize metal or semiconductor nanoparticles. The N-donor atoms can coordinate to the nanoparticle surface, while the organic substituents provide solubility and further reactive sites. acs.org

Self-Assembled Monolayers (SAMs): Investigating the formation of SAMs on various substrates. The aromatic m-tolyl group could facilitate π-π stacking interactions, leading to ordered molecular assemblies with potential applications in molecular electronics or sensor technology.

Theoretical Predictions for Novel Reactivities and Applications of this compound

Computational chemistry and theoretical modeling can provide valuable insights into the potential reactivity and applications of this compound, guiding future experimental work.

Theoretical studies could focus on:

Conformational Analysis: Determining the stable conformers of the molecule and its metal complexes to understand its steric and electronic profile.

Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways for its potential catalytic applications to predict enantioselectivity and optimize reaction conditions.

Prediction of Material Properties: Using density functional theory (DFT) to predict the electronic and photophysical properties of materials incorporating this diamine, such as its potential use in organic light-emitting diodes (OLEDs) or as a component in chemosensors.

Q & A

Q. Methodological Answer :

- Synthesis Protocol :

- Alkylation of Ethylenediamine : Start with ethylenediamine as the backbone. Introduce substituents (ethyl, dimethyl, and m-tolyl groups) via nucleophilic substitution or reductive amination. For example, m-tolyl groups can be introduced using m-tolyl halides under anhydrous conditions .

- Selective Protection/Deprotection : Use temporary protecting groups (e.g., Boc or Fmoc) to control regioselectivity during alkylation. This minimizes side reactions, such as over-alkylation .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or fractional distillation under reduced pressure (for volatile intermediates) .

- Optimization :

Advanced Question: How can researchers resolve contradictions in spectroscopic data during structural characterization?

Q. Methodological Answer :

- Contradiction Scenarios :

- NMR Discrepancies : For example, unexpected splitting in ¹H-NMR signals due to rotational isomerism (common in ethylenediamine derivatives). Use variable-temperature NMR to observe coalescence of peaks and confirm dynamic equilibrium .

- Mass Spectrometry Mismatches : If observed molecular ion peaks deviate from theoretical values, check for adduct formation (e.g., Na⁺/K⁺) or isotopic patterns. Compare with high-resolution MS (HRMS) for accurate mass confirmation .

- Resolution Strategies :

- Cross-validate with X-ray crystallography (if crystals are obtainable) to unambiguously assign stereochemistry .

- Use computational modeling (DFT calculations) to predict NMR chemical shifts and compare with experimental data .

Basic Question: What analytical techniques are critical for confirming the purity and identity of this compound?

Q. Methodological Answer :

- Primary Techniques :

- ¹H/¹³C-NMR : Assign peaks to confirm substituent positions (e.g., m-tolyl protons appear as a multiplet in aromatic regions) .

- FT-IR : Identify N-H stretching (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) to verify amine functionality .

- Elemental Analysis : Match experimental C/H/N ratios with theoretical values (e.g., C: 72.3%, H: 9.7%, N: 11.2% for C₁₃H₂₂N₂) .

- Supplementary Methods :

Advanced Question: How does the steric and electronic environment of this compound influence its reactivity in coordination chemistry?

Q. Methodological Answer :

- Steric Effects :

- Electronic Effects :

Basic Question: What safety precautions are essential when handling this compound in laboratory settings?

Q. Methodological Answer :

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Keep in airtight containers under nitrogen, away from oxidizers (e.g., peroxides) and acids .

- Spill Management : Neutralize with dilute acetic acid (for liquid spills) or adsorb with vermiculite. Avoid water to prevent exothermic reactions .

Advanced Question: How can computational methods aid in predicting the compound’s behavior in catalytic systems?

Q. Methodological Answer :

- Molecular Dynamics (MD) Simulations :

- Density Functional Theory (DFT) :

- Optimize geometries of proposed intermediates and compare spectroscopic properties (e.g., IR frequencies) with experimental data .

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity toward electrophiles/nucleophiles .

Basic Question: What are the documented applications of this compound in polymer chemistry?

Q. Methodological Answer :

- Radical Polymerization :

- Polymer Modification :

Advanced Question: What strategies can address batch-to-batch variability in synthetic yields?

Q. Methodological Answer :

- Root Cause Analysis :

- Process Analytical Technology (PAT) :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.